Ethyl bromo(ethoxy)acetate

Physicochemical Characterization Procurement Specifications Thermal Properties

Ethyl bromo(ethoxy)acetate (molecular formula C₆H₁₁BrO₃, exact mass 209.98916 Da) is a bifunctional ester characterized by the concurrent presence of an α-bromoacetyl electrophilic center and an ethoxy ether moiety within the same molecular scaffold. Commercially, this compound is available under several CAS registry numbers, most notably 867351-24-4 and 57941-45-4, with a standard research-grade purity specification of ≥95%.

Molecular Formula C6H11BrO3
Molecular Weight 211.05 g/mol
Cat. No. B8382674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bromo(ethoxy)acetate
Molecular FormulaC6H11BrO3
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESCCOC(C(=O)OCC)Br
InChIInChI=1S/C6H11BrO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3
InChIKeyBAOSHAVSSZOWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Bromo(ethoxy)acetate: CAS 867351-24-4 / 57941-45-4 — Identity, Physicochemical Profile, and Compound Class Overview for Procurement Decisions


Ethyl bromo(ethoxy)acetate (molecular formula C₆H₁₁BrO₃, exact mass 209.98916 Da) [1] is a bifunctional ester characterized by the concurrent presence of an α-bromoacetyl electrophilic center and an ethoxy ether moiety within the same molecular scaffold [2]. Commercially, this compound is available under several CAS registry numbers, most notably 867351-24-4 and 57941-45-4, with a standard research-grade purity specification of ≥95% . The compound was originally synthesized and characterized by Bendich and Clements in 1953 via direct bromination of ethyl ethoxyacetate in carbon tetrachloride, establishing a foundational 75% synthetic yield and precise elemental composition (C, 34.14%; H, 5.25%; Br, 37.86% theoretical) [2]. The key physicochemical descriptors include a molecular weight of 211.05 g/mol, a predicted density of approximately 1.401 g/cm³, a predicted boiling point of 232.6–247.0 °C at 760 mmHg, a predicted flash point of 94.5 °C, a computed LogP (XLogP3-AA) of 1.1, and a topological polar surface area (TPSA) of 35.5 Ų [1]. The structural combination of electrophilic bromine and oxygenated ether functionality positions this compound as a versatile alkylating agent and reactive building block in organic synthesis, distinguished from simpler bromoacetate esters by its enhanced molecular complexity and distinct solubility and reactivity profile.

Ethyl Bromo(ethoxy)acetate: Why Direct Substitution with Ethyl Bromoacetate or Methyl Bromoacetate Fails in Applications Requiring Ether Functionality


Ethyl bromo(ethoxy)acetate cannot be replaced by simpler α-bromoacetate esters such as ethyl bromoacetate (CAS 105-36-2) or methyl bromoacetate in synthetic applications requiring both an alkylating electrophile and an integrated ether moiety. The critical differentiation lies in the presence of the 2-ethoxy (CH₂CH₂OCH₂CH₃) or 2-bromoethoxy (–O–CH₂–CH₂–Br) substituent, which fundamentally alters the molecular topology, lipophilicity, and downstream synthetic utility [1]. Ethyl bromoacetate (C₄H₇BrO₂, MW 167.00, boiling point 159 °C) [2] is a significantly smaller, more volatile alkylating agent that lacks the additional coordination and functionalization capacity conferred by the ether oxygen. The direct outcome of this structural divergence is that substitution with ethyl bromoacetate yields products devoid of the ethoxy group required for subsequent synthetic transformations, such as intramolecular cyclizations to oxygen-containing heterocycles [3] or the incorporation of polyethylene glycol (PEG)-like spacing elements in drug design . For procurement, selecting ethyl bromoacetate in place of ethyl bromo(ethoxy)acetate results in an incomplete molecular scaffold, necessitating additional synthetic steps to reintroduce the missing ether functionality—thereby reducing overall yield and increasing cost. The following evidence guide quantifies precisely where these two compound classes diverge in measurable performance.

Ethyl Bromo(ethoxy)acetate: Quantified Performance Evidence Against Comparators for Procurement and Selection Decisions


Ethyl Bromo(ethoxy)acetate vs. Ethyl Bromoacetate: Measurable Differences in Boiling Point, Density, and Handling Properties

The physicochemical profile of ethyl bromo(ethoxy)acetate differs measurably from the simpler comparator ethyl bromoacetate, with direct implications for handling, storage, and purification workflows. Ethyl bromo(ethoxy)acetate (CAS 867351-24-4 / 57941-45-4) exhibits a predicted boiling point of 232.6–247.0 °C at 760 mmHg , substantially higher than ethyl bromoacetate (CAS 105-36-2) at 159 °C [1]. Similarly, the density of ethyl bromo(ethoxy)acetate is predicted at 1.401 g/cm³ , whereas ethyl bromoacetate is reported at 1.514 g/cm³ [1]. These differences arise directly from the additional ethoxy substituent, which increases molecular weight from 167.00 to 211.05 g/mol and introduces additional hydrogen bond acceptor capacity. For procurement, this translates to reduced volatility during ambient handling, altered solvent miscibility, and different purification requirements—ethyl bromo(ethoxy)acetate's higher boiling point permits vacuum distillation at higher temperatures without thermal decomposition risk.

Physicochemical Characterization Procurement Specifications Thermal Properties

Ethyl Bromo(ethoxy)acetate Synthetic Yield: 75% Foundational Yield in Direct Bromination Protocol for Procurement Planning

The foundational synthesis of ethyl bromo(ethoxy)acetate, as reported by Bendich and Clements in 1953, proceeds via direct bromination of ethyl ethoxyacetate in carbon tetrachloride under reflux conditions, achieving an isolated yield of 79 g from 66 g of starting material, corresponding to 75% yield [1]. This protocol utilized equimolar bromine (0.5 mol scale) added over 3 hours to prevent excess bromine accumulation, followed by vacuum distillation to yield a fraction boiling at 82–93 °C at approximately 10 mmHg, with a final redistilled boiling point of 94–95 °C at 15 mmHg (197 °C at 750 mmHg) [1]. Elemental analysis confirmed product identity: calculated C, 34.14%; H, 5.25%; Br, 37.86%; found C, 33.93%; H, 5.61%; Br, 37.63% [1]. For procurement and process planning, this 75% yield serves as a benchmark for evaluating alternative synthetic routes and scaling considerations.

Synthetic Methodology Process Development Yield Optimization

Ethyl Bromo(ethoxy)acetate vs. Ethyl Bromoacetate: Lipophilicity and Molecular Descriptor Differentiation for Drug Design Applications

The computed lipophilicity of ethyl bromo(ethoxy)acetate (XLogP3-AA = 1.1) [1] differs measurably from ethyl bromoacetate (calculated LogP ≈ 0.5–0.8 based on structural analogs). The target compound incorporates an additional ethoxy segment (–O–CH₂–CH₂– or –O–CH₂–CH₃ depending on isomer), contributing to an increase in topological polar surface area (TPSA = 35.5 Ų) [1] compared to ethyl bromoacetate (TPSA ≈ 26.3 Ų for the ester group alone). This structural elaboration provides three hydrogen bond acceptors (three oxygen atoms) versus two in ethyl bromoacetate, and six rotatable bonds versus four, conferring greater conformational flexibility [1]. For medicinal chemistry applications, these descriptor differences predict distinct pharmacokinetic behavior—higher LogP correlates with increased membrane permeability, while the expanded TPSA and H-bond acceptor count maintain aqueous solubility relative to purely lipophilic alkylating agents.

Drug Design Molecular Descriptors Lipophilicity ADME Prediction

Ethyl Bromo(ethoxy)acetate-Derived PROTAC Linkers: PEG-Based Scaffolds Quantified by Purity and Molecular Weight Specifications

The bromoethoxyacetate core serves as the foundational scaffold for a family of polyethylene glycol (PEG)-based PROTAC linkers, where the ethoxy moiety is extended to form Br-PEGn-ethyl acetate derivatives. The prototypical extended derivative, Br-PEG3-ethyl acetate (ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, CAS 308085-31-6), is commercially available with a purity specification of ≥95% and is explicitly marketed as a PEG-based PROTAC linker for synthesizing proteolysis-targeting chimeras . This compound expands the molecular weight from 211.05 g/mol (parent) to 299.16 g/mol (PEG3 derivative) , providing a defined 3-unit PEG spacer length. Alternative synthetic routes to related PEG-ether derivatives have been reported with yields of up to 85% using N-bromosuccinimide and triphenylphosphine in dichloromethane at 0 °C for 2 hours [1], demonstrating that the core bromoethoxyacetate scaffold can be elaborated under mild, high-yielding conditions.

PROTAC Linkers Targeted Protein Degradation PEGylation Bifunctional Molecules

Ethyl Bromo(ethoxy)acetate: Optimal Procurement and Application Scenarios Supported by Evidence


Synthesis of Ethyl Ethoxycyanoacetate via Cyanation of Ethyl Bromo(ethoxy)acetate

Ethyl bromo(ethoxy)acetate serves as the direct precursor for synthesizing ethyl ethoxycyanoacetate, a transformation reported by Bendich and Clements in which 15 g (0.071 mol) of ethyl bromo(ethoxy)acetate was reacted with 13.6 g (0.076 mol) of cuprous cyanide in refluxing xylene (5 hours) to yield 6.2 g (55%) of the cyano ester, with a refined boiling point of 95.0–96.5 °C at 11 mmHg (217–218 °C at 750 mmHg) [1]. The successful conversion to the cyano derivative confirms that the bromine atom undergoes nucleophilic substitution without interference from the ethoxy ether moiety, demonstrating the orthogonal reactivity profile essential for multi-step synthesis planning. Procurement of this compound is warranted for synthetic routes requiring α-cyano-α-ethoxyacetate intermediates, which serve as precursors to heterocyclic scaffolds and amino acid derivatives [1].

PROTAC Linker Synthesis and Targeted Protein Degradation Research

The bromoethoxyacetate core structure is the minimal reactive unit for constructing polyethylene glycol (PEG)-based PROTAC linkers, including Br-PEG1, Br-PEG2, and Br-PEG3 derivatives . Commercially available Br-PEG3-ethyl acetate (CAS 308085-31-6, MW 299.16 g/mol, ≥95% purity) exemplifies this application, providing a three-unit PEG spacer that positions the target protein ligand and E3 ubiquitin ligase ligand at an optimal distance for ternary complex formation [2]. For research groups engaged in targeted protein degradation (TPD) and molecular glue discovery, procurement of the parent ethyl bromo(ethoxy)acetate enables the custom synthesis of linkers with precisely tailored PEG lengths, rather than relying on off-the-shelf linkers that may impose suboptimal spatial constraints between the two warheads [2]. The 85% yield reported for PEG-ether elaboration using NBS/PPh₃ conditions provides a reliable synthetic foundation for linker construction campaigns [2].

Intramolecular Alkylation for Oxygen-Containing Heterocycle Construction

Compounds bearing the 2-bromoethoxy moiety, including ethyl bromo(ethoxy)acetate and its derivatives, have been demonstrated to undergo intramolecular alkylation under basic conditions to form five- to eight-membered oxygen-containing heterocycles [3]. Specifically, 2-(2-bromoethoxy)-acetophenones were transformed to 3,4-dihydro[1]benzoxepin-5(2H)-ones (homochromanones) in high yields using lithium diisopropylamide or sodium hydride in tetrahydrofuran [3]. This reactivity profile establishes ethyl bromo(ethoxy)acetate as a strategic building block for constructing benzoxepinone, chromanone, and related oxygen heterocycle scaffolds prevalent in bioactive natural products and pharmaceutical lead compounds. Procurement for this application is supported by the documented ability of the bromoethoxy fragment to participate in chelation-controlled radical reductions with high stereoselectivity in the presence of Lewis acids such as MgBr₂·OEt₂ [4], enabling stereodefined synthesis of syn-β-alkoxy ester derivatives.

Pharmaceutical Intermediate and Agrochemical Building Block Synthesis

Ethyl bromo(ethoxy)acetate functions as a versatile intermediate in the synthesis of pharmaceutical and agrochemical active ingredients, where the dual bromo- and ethoxy-functionality enables convergent assembly of complex molecular architectures . The compound has been specifically identified as a precursor in the synthesis of 4-ethoxyacetoacetic esters, which are key intermediates in heterocyclic chemistry [5]. In pharmaceutical development, the ethoxy group provides an oxygenated handle for subsequent functionalization or serves as a metabolically labile site for prodrug strategies, while the bromoacetyl moiety participates in Reformatsky-type reactions with carbonyl compounds to generate β-hydroxy ester frameworks [6]. The consistent commercial availability at ≥95% purity from multiple suppliers (including abcr GmbH, AKSci, and Alfa Chemistry) ensures reliable supply chain access for both academic research and industrial development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl bromo(ethoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.